![molecular formula C20H30N2O B5151363 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5151363.png)
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone
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Overview
Description
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone, also known as CP 55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Scientific Research Applications
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 has been studied for its potential therapeutic applications in a variety of medical conditions, including pain management, epilepsy, and neurodegenerative diseases. It has also been investigated for its potential use as an anti-cancer agent.
Mechanism of Action
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, appetite, and immune function. It binds to the CB1 and CB2 receptors, which are found throughout the body, and activates these receptors to produce its effects.
Biochemical and Physiological Effects:
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to have neuroprotective effects and to reduce the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 is its potency, which allows for the use of smaller doses in experiments. However, its complex synthesis method and limited availability can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 and to identify any potential side effects or limitations of its use.
In conclusion, 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. Its complex synthesis method and limited availability can make it difficult to obtain for research purposes, but its potency and variety of effects make it an attractive candidate for further study.
Synthesis Methods
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 is synthesized through a multi-step process that involves the reaction of 4-(4-cyclooctyl-1-piperazinyl)aniline with ethyl chloroformate in the presence of a base. The resulting product is then treated with lithium aluminum hydride to reduce the carbonyl group, followed by acetylation with acetic anhydride to produce 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940.
properties
IUPAC Name |
1-[4-(4-cyclooctylpiperazin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-17(23)18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-3-2-4-6-8-19/h9-12,19H,2-8,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEPEWKFXSGNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Cyclooctyl-1-piperazinyl)phenyl]ethanone |
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